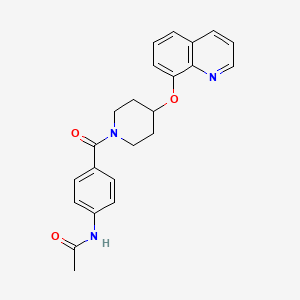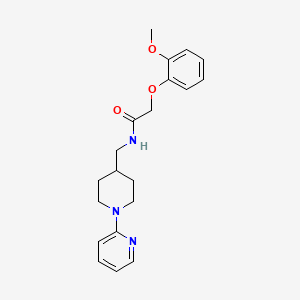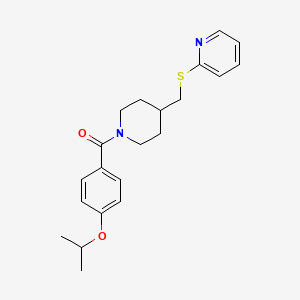
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C18H18F3N3O2S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Activities
Research into derivatives of piperazine, including compounds with structural similarities to N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, has shown promising antimicrobial and antiviral properties. Specifically, compounds synthesized with piperazine and various substituents have been evaluated for their ability to inhibit the growth of bacteria and viruses. These compounds have shown potent antimicrobial activity against a range of bacterial species, as well as antiviral activities against specific viruses like the Tobacco Mosaic Virus (TMV) (Reddy et al., 2013).
Radio-tracer Development for Neurological Studies
Piperazine derivatives have also been explored in the development of radio-tracers for neurological studies, particularly those targeting the dopamine uptake system. These compounds can be labeled with radioactive isotopes like [18F]fluoride to create potent radio-tracers such as [18F]GBR 13119. These tracers can then be used in positron emission tomography (PET) studies to investigate dopamine dynamics in the brain, providing valuable insights into neurological conditions and the effects of psychoactive substances (Haka et al., 1989).
Pharmaceutical Synthesis
Compounds structurally related to N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide serve as key intermediates in the synthesis of pharmaceuticals. For example, derivatives have been used in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which contain piperazine moieties as part of their structure. The synthesis involves key steps like hydroformylation and subsequent reactions to attach the piperazine unit to the core pharmaceutical structure, highlighting the importance of piperazine derivatives in medicinal chemistry (Botteghi et al., 2001).
Antibacterial Activity
Novel N-aryl-piperazine-carboxamide or -carbothioamide derivatives have shown potential in antibacterial applications. These compounds, synthesized through a series of chemical reactions involving piperazine and various arylisocyanates or arylisothiocyanates, have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Some of these derivatives have demonstrated potent antibacterial properties, making them candidates for further development as antibacterial agents (Babu et al., 2015).
Eigenschaften
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S2/c19-13-4-6-15(7-5-13)23-8-10-24(11-9-23)18(27)22-14-2-1-3-16(12-14)28(25,26)17(20)21/h1-7,12,17H,8-11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFOWUZUKARPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)
![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)
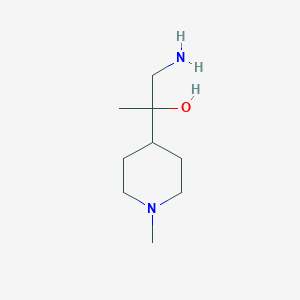
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
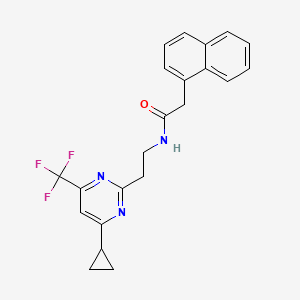
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2617293.png)
